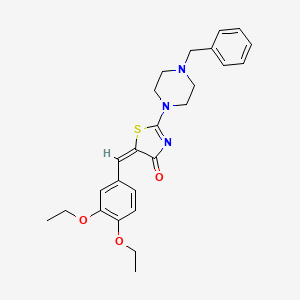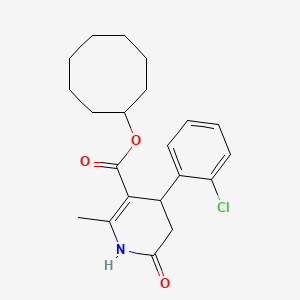
1-(pentabromobenzyl)piperidine
Descripción general
Descripción
1-(Pentabromobenzyl)piperidine is a chemical compound that belongs to the family of brominated flame retardants. It is widely used in various industrial and consumer products to reduce the risk of fire. The compound consists of a piperidine ring attached to a pentabromobenzyl group, making it highly effective in inhibiting combustion processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(pentabromobenzyl)piperidine typically involves the bromination of benzylpiperidine. The process begins with the preparation of benzylpiperidine, which is then subjected to bromination using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or carbon tetrachloride, and the temperature is maintained to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through recrystallization or distillation to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Pentabromobenzyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of iodinated or other substituted derivatives.
Aplicaciones Científicas De Investigación
1-(Pentabromobenzyl)piperidine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other brominated compounds.
Biology: Studied for its potential effects on biological systems and its role as a flame retardant in biological materials.
Medicine: Investigated for its potential use in drug development and as a model compound for studying brominated flame retardants.
Industry: Widely used in the production of flame-retardant materials, including textiles, plastics, and electronics.
Mecanismo De Acción
The mechanism of action of 1-(pentabromobenzyl)piperidine as a flame retardant involves the release of bromine radicals during combustion. These radicals interfere with the free radical chain reactions that sustain the combustion process, effectively inhibiting the spread of fire. The compound targets the gas phase reactions in the flame, reducing the overall heat release and slowing down the combustion process.
Comparación Con Compuestos Similares
Piperidine: A basic nitrogen-containing heterocycle widely used in organic synthesis.
Piperine: An alkaloid with a piperidine nucleus, found in black pepper, known for its bio-enhancing properties.
Biperiden: A muscarinic receptor antagonist used in the treatment of Parkinson’s disease.
Uniqueness: 1-(Pentabromobenzyl)piperidine is unique due to its high bromine content, which makes it an effective flame retardant. Unlike other piperidine derivatives, its primary application is in fire safety rather than medicinal or biological uses.
Propiedades
IUPAC Name |
1-[(2,3,4,5,6-pentabromophenyl)methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Br5N/c13-8-7(6-18-4-2-1-3-5-18)9(14)11(16)12(17)10(8)15/h1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVBFMNCXQPHRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C(=C(C(=C2Br)Br)Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Br5N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4,6-trimethyl-5-(phenylacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4703686.png)

![N-(5-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)methanesulfonamide](/img/structure/B4703703.png)

![2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(3-NITROPHENYL)ACETAMIDE](/img/structure/B4703716.png)
![N-(4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4703720.png)
![4-[2-(4-butylanilino)-2-oxoethoxy]-N-(2,4-dimethylphenyl)benzamide](/img/structure/B4703734.png)

![4-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4703748.png)
amine dihydrochloride](/img/structure/B4703756.png)
![N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PENTANAMIDE](/img/structure/B4703763.png)
![2-(2,4-Dimethylphenoxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B4703766.png)
![methyl 4-ethyl-5-methyl-2-({[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4703769.png)
